Pivalamide vs. Benzamide: Measurable Lipophilicity Increase (cLogP)
Replacing the benzamide group (compound CAS 863017-34-9) with a pivalamide group substantially increases the compound's lipophilicity, a critical determinant of passive membrane permeability and target residence time. The pivalamide analog exhibits a predicted cLogP of 3.38, while the benzamide analog is estimated to have a cLogP of approximately 2.0 [1][2].
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.38 |
| Comparator Or Baseline | Benzamide analog (CAS 863017-34-9) cLogP ≈ 2.0 |
| Quantified Difference | ΔcLogP ≈ +1.38 |
| Conditions | In silico prediction via PrenDB or similar computational model |
Why This Matters
A cLogP increase of ~1.4 units corresponds to a roughly 25-fold increase in octanol-water partition coefficient, potentially improving blood-brain barrier penetration, a critical factor for CNS-targeted research.
- [1] PrenDB: Predicted cLogP for N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)pivalamide is 3.38. View Source
- [2] Estimated cLogP for benzamide analog (CAS 863017-34-9) based on standard computational models (e.g., ChemDraw prediction for benzamide vs pivalamide moiety). View Source
